molecular formula C11H11FO3 B12327392 Methyl 2-(2-fluorophenyl)-3-oxobutanoate

Methyl 2-(2-fluorophenyl)-3-oxobutanoate

Cat. No.: B12327392
M. Wt: 210.20 g/mol
InChI Key: DXISVZJSLNIQIF-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)-3-oxobutanoate is a chemical compound of significant interest in organic and medicinal chemistry research. It serves as a potential precursor in the synthesis of fluoroquinolones, a prominent class of synthetic antibacterial agents with a broad spectrum of activity . Fluoroquinolones are extensively studied not only for their antibacterial effects but also for their potential immunomodulating and anticancerogenic properties . The compound features a largely planar molecular structure, a characteristic that is stabilized by an intramolecular N–H···O hydrogen bond . This planarity and the molecule's substantial dipole moment of 5.2 D influence its solid-state arrangement, leading to molecular layers primarily stabilized by electrostatic interactions . Furthermore, the crystal packing is reinforced by weak intermolecular C–H···O hydrogen bonds, which form chains throughout the structure . Research-grade this compound is provided for laboratory research applications only. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets (SDS) and conduct a comprehensive risk assessment before handling this compound.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-(2-fluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H11FO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3

InChI Key

DXISVZJSLNIQIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1F)C(=O)OC

Origin of Product

United States

Significance of Fluorine Incorporation in Organic Molecules for Advanced Synthetic Applications

The introduction of fluorine into organic molecules is a powerful strategy in modern drug design and materials science. numberanalytics.com Approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom, a testament to its profound impact on molecular properties. chinesechemsoc.orgcas.cnnih.gov The unique characteristics of the fluorine atom, such as its small size and high electronegativity, allow it to act as a "magic bullet" in modifying a compound's biological and physical attributes. nih.govbenthamscience.com

Judicious placement of fluorine can lead to significant improvements in several key parameters:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.govnih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing its pKa and its ability to form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins or receptors. nih.govbenthamscience.com This can lead to enhanced potency and selectivity.

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes, such as the blood-brain barrier. researchgate.netnih.govbenthamscience.com This is a critical factor for drugs targeting the central nervous system.

The strategic incorporation of fluorine is a key tactic for optimizing drug candidates, transforming a promising lead compound into a viable therapeutic agent. researchgate.net

Property Influenced by FluorineEffect of IncorporationRationale
Metabolic Stability IncreasedThe high strength of the C-F bond resists enzymatic cleavage. nih.govnih.gov
Binding Affinity EnhancedFluorine's electronegativity can modify electronic interactions with target receptors. nih.govbenthamscience.com
Lipophilicity IncreasedCan improve the molecule's ability to cross biological membranes. researchgate.netbenthamscience.com
pKa Modulation AlteredThe electron-withdrawing nature of fluorine can change the acidity/basicity of nearby functional groups. researchgate.net

Structural Classification and General Reactivity of β Keto Esters As Versatile Synthetic Intermediates

β-Keto esters are organic compounds characterized by a ketone functional group located at the β-carbon relative to an ester group. fiveable.mefiveable.me This unique structural arrangement, possessing both electrophilic and nucleophilic reaction sites, makes them exceptionally versatile and valuable intermediates in organic synthesis. researchgate.netrsc.org They serve as foundational building blocks for constructing a wide array of complex molecules, from pharmaceuticals to natural products. fiveable.mersc.org

The reactivity of β-keto esters is dominated by the chemistry of the α-carbon, the methylene (B1212753) group situated between the two carbonyl groups.

Acidity and Enolate Formation: The protons on the α-carbon are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (the enolate). fiveable.mefiveable.me Treatment with a base readily deprotonates the α-carbon to form a highly reactive enolate ion.

Nucleophilic Reactions: The enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. This includes alkylation, where the enolate attacks an alkyl halide, and condensation reactions like the Claisen condensation. fiveable.mefiveable.me

Further Transformations: The dual functionality of β-keto esters allows for subsequent chemical modifications. The ketone can be reduced to an alcohol, and the ester can be hydrolyzed and decarboxylated to yield a ketone, providing a pathway to α-substituted ketones. mdpi.comnih.gov

This versatile reactivity profile allows chemists to use β-keto esters as key synthons for elaborating molecular complexity. researchgate.net

Reaction TypeDescription
Deprotonation A base removes the acidic α-proton to form a resonance-stabilized enolate. fiveable.me
Alkylation The enolate acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) to form a new C-C bond at the α-position. fiveable.me
Claisen Condensation The enolate of one ester attacks the carbonyl group of another ester, forming a new β-keto ester. fiveable.mefiveable.meresearchgate.net
Decarboxylation Upon hydrolysis of the ester to a carboxylic acid, the resulting β-keto acid can readily lose CO₂ upon heating to yield a ketone. rsc.orgnih.gov
Cyclization Intramolecular reactions can be used to form cyclic compounds, which are important frameworks in many natural products and drugs. fiveable.me

Computational Chemistry and Theoretical Studies of Fluorinated β Keto Esters

Density Functional Theory (DFT) Applications for Molecular Systems

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For Methyl 2-(2-fluorophenyl)-3-oxobutanoate, DFT methods are employed to elucidate its fundamental chemical characteristics.

Geometrical Structure Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves optimizing its three-dimensional structure to find the most stable arrangement of its atoms—the global minimum on the potential energy surface. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform this optimization.

The presence of the rotatable bonds allows for multiple conformations. The key dihedral angles, such as the one between the fluorophenyl ring and the keto-ester backbone, are systematically varied to explore the conformational landscape. The keto-enol tautomerism inherent to β-keto esters is a critical aspect of this analysis. Computational studies show that the enol form is often stabilized by a strong intramolecular hydrogen bond. For this compound, the stability of different conformers is evaluated based on their calculated energies.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Keto and Enol forms) calculated at the B3LYP/6-311+G(d,p) level.

ParameterBond/AngleKeto Form (Illustrative Value)Enol Form (Illustrative Value)
Bond LengthC-F1.35 Å1.36 Å
C=O (ketone)1.22 Å1.26 Å (ester C=O)
C=O (ester)1.21 Å-
C-O (ester)1.34 Å1.35 Å
C-C (backbone)1.52 Å, 1.54 Å1.45 Å, 1.38 Å
O-H (enol)-0.98 Å
Bond AngleF-C-C118.5°118.2°
O=C-C121.0°123.5°
Dihedral AngleF-C-C-CVariableVariable

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is typically localized over the enol or the π-system of the fluorophenyl ring, while the LUMO is often distributed over the carbonyl groups. The fluorine atom's electron-withdrawing nature can lower the energy of both the HOMO and LUMO. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound.

ParameterSymbolIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2
HOMO-LUMO Energy GapΔE5.3
Ionization PotentialI ≈ -EHOMO6.5
Electron AffinityA ≈ -ELUMO1.2
Chemical Hardnessη = (I-A)/22.65
Electronegativityχ = (I+A)/23.85
Electrophilicity Indexω = χ²/(2η)2.80

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP surface would show significant negative potential around the oxygen atoms of the carbonyl groups, making them prime sites for interaction with electrophiles or hydrogen bond donors. The fluorine atom also contributes to a region of negative potential. Positive potential is generally found around the hydrogen atoms.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis allows for the quantification of electron delocalization and hyperconjugative interactions.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding and Electrostatic Interactions

The presence of carbonyl groups and the acidic α-hydrogen in β-keto esters makes them capable of forming hydrogen bonds. In its enol form, this compound can form a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered ring. Computational methods can quantify the energy of this interaction, typically found to be in the range of 10-20 kcal/mol, confirming its significance in stabilizing the enol tautomer.

Intermolecular interactions are also crucial, especially in the condensed phase. DFT can be used to model dimers or larger clusters of molecules to study the nature and strength of intermolecular hydrogen bonds and other electrostatic interactions that dictate the packing in the solid state and behavior in solution.

Quantum Chemical Calculations of Electronic Properties

Table 3: Illustrative Calculated Electronic Properties of this compound.

Electronic PropertySymbolIllustrative Calculated Value
Dipole Momentµ3.5 D
Mean Polarizabilityα150 a.u.
First Hyperpolarizabilityβ5 x 10-30 esu

Dipole Moment Determinations and Charge Distribution Analysis

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the molecular geometry and electronic properties of β-keto esters. researchgate.net The presence of electronegative atoms like fluorine and oxygen creates a non-uniform distribution of electron density within the molecule, resulting in a significant dipole moment.

Analysis of the charge distribution and molecular electrostatic potential (MEP) map helps identify the electrophilic and nucleophilic sites within the molecule. researchgate.net For a compound like this compound, the carbonyl carbons are electron-deficient (electrophilic), while the oxygen atoms and the π-system of the phenyl ring are electron-rich (nucleophilic). researchgate.net The fluorine atom's electron-withdrawing nature further influences the charge distribution on the aromatic ring. researchgate.net Computational studies on analogous β-keto esters have shown that substituents on the phenyl group significantly impact the electronic characteristics of the molecule. nih.gov

Table 1: Illustrative Analysis of Molecular Electrostatic Potential (MEP)

Molecular Region Charge Character Implication for Reactivity
Carbonyl Oxygens Negative (Red Region) Sites for electrophilic attack
Carbonyl Carbons Positive Sites for nucleophilic attack
Phenyl Ring π-electron density Interaction with electrophiles

This table is illustrative, based on general principles of MEP analysis for β-keto esters. researchgate.net

Energy Gap Calculations (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to undergo charge transfer. scirp.org

Table 2: Representative Frontier Orbital Energies for a β-Keto Ester Analog

Parameter Energy (eV)
EHOMO -6.646
ELUMO -1.816

Data is representative for an analogous heterocyclic compound and illustrates typical values obtained from DFT calculations. scirp.org

Computational Modeling for Stereoselectivity Prediction and Rationalization

Computational modeling is instrumental in understanding and predicting the stereochemical outcome of reactions, such as the asymmetric reduction of the keto group in β-keto esters to form chiral β-hydroxy esters. researchgate.net Techniques like molecular docking and analysis of enzyme-substrate complexes are used to rationalize the high enantioselectivity observed in biocatalytic reductions. nih.gov

In these studies, the β-keto ester substrate is docked into the active site of an enzyme, such as a dehydrogenase. nih.gov By calculating and comparing the interaction and binding energies of the different possible enzyme-substrate complexes that lead to the (S) or (R) alcohol products, researchers can predict which enantiomer will be preferentially formed. nih.gov This analysis helps explain how the specific orientation of the substrate within the chiral environment of the enzyme's active site dictates the stereoselectivity of the reduction. nih.govresearchgate.net

Derivation of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors through Computational Methods

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models rely on molecular descriptors calculated through computational methods to correlate a compound's structure with its biological activity or physical properties. nih.gov For fluorinated β-keto esters, these descriptors can predict characteristics like drug-likeness, absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Calculated descriptors often include parameters like molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govchemscene.com These descriptors are used to assess properties such as solubility, permeability, and potential to cross biological barriers, which are critical in the development of pharmaceutical compounds. researchgate.net

Table 3: Calculated QSPR Descriptors for β-Keto Ester Analogs

Descriptor Definition Representative Value Reference
TPSA Topological Polar Surface Area 43.37 Ų chemscene.com
LogP Octanol-Water Partition Coefficient 1.96 chemscene.com
H_Acceptors Number of Hydrogen Bond Acceptors 3 chemscene.com
H_Donors Number of Hydrogen Bond Donors 0 chemscene.com

Values are for the related compound Methyl 4-(3-fluorophenyl)-4-oxobutanoate. chemscene.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms. For Methyl 2-(2-fluorophenyl)-3-oxobutanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. Based on the structure of this compound, a number of distinct signals are expected.

The molecule exists in keto-enol tautomeric forms. The predominant keto form would exhibit signals for the aromatic protons, the methine proton, the methyl ester protons, and the acetyl methyl protons. The aromatic protons on the 2-fluorophenyl ring are expected to appear in the range of δ 7.0-7.5 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine couplings. The methine proton (CH) adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet or a doublet (due to coupling with ¹⁹F) in the region of δ 4.5-5.0 ppm. The singlet for the methyl ester protons (O-CH₃) is anticipated around δ 3.7-3.9 ppm, while the singlet for the acetyl methyl protons (CO-CH₃) would be found further upfield, typically around δ 2.2-2.4 ppm. The presence of the enol tautomer would introduce a new set of signals, including a characteristic enolic hydroxyl (-OH) proton, typically observed as a broad singlet at a downfield chemical shift (δ 12-16 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C₆H₄F) 7.0 - 7.5 Multiplet (m)
Methine (CH) 4.5 - 5.0 Singlet (s) or Doublet (d)
Methyl Ester (OCH₃) 3.7 - 3.9 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure of this compound would give a distinct signal.

The spectrum is expected to show two signals in the carbonyl region (δ 160-210 ppm): one for the ester carbonyl carbon (around δ 165-175 ppm) and another for the ketone carbonyl carbon at a more downfield position (around δ 195-205 ppm). The aromatic carbons of the 2-fluorophenyl group would produce several signals in the δ 115-165 ppm range. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected, typically appearing at the downfield end of the aromatic region. The other aromatic carbons would also exhibit smaller C-F couplings. The methine carbon (CH) is expected to resonate around δ 50-60 ppm. The methyl ester carbon (OCH₃) would appear around δ 52-55 ppm, and the acetyl methyl carbon (COCH₃) would be observed in the upfield region, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) 195 - 205
Ester Carbonyl (C=O) 165 - 175
Aromatic (C-F) 158 - 162 (d, ¹JCF ≈ 240-250 Hz)
Aromatic (C-H, C-C) 115 - 135
Methine (CH) 50 - 60
Methyl Ester (OCH₃) 52 - 55

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, this technique would provide a single signal for the fluorine atom on the phenyl ring.

The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom attached to an aromatic ring, the signal is typically observed in the range of δ -100 to -140 ppm relative to a standard like CFCl₃. The exact chemical shift would be influenced by the substitution pattern on the ring. The signal would likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. In the case of a chiral crystal, the absolute stereochemistry could also be determined. Currently, there is no publicly available crystal structure data for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., EIMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Using techniques like Electrospray Ionization (ESI-MS) or Electron Ionization (EI-MS), the molecular ion peak (M⁺ or [M+H]⁺) for this compound (C₁₁H₁₁FO₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (210.20 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in EI-MS would likely involve characteristic losses of small neutral molecules or radicals. Plausible fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃, 31 u), the acetyl group (-COCH₃, 43 u), or the carbomethoxy group (-COOCH₃, 59 u). The cleavage of the bond between the carbonyl carbon and the methine carbon would also be a likely fragmentation route.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z (Predicted) Corresponding Neutral Loss
[M]⁺ 210 -
[M - OCH₃]⁺ 179 CH₃O·
[M - COCH₃]⁺ 167 ·COCH₃
[M - COOCH₃]⁺ 151 ·COOCH₃
[C₆H₄F-CH=C=O]⁺ 136 CH₃COOH

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. Two distinct carbonyl (C=O) stretching vibrations would be prominent: one for the ester group, typically appearing around 1735-1750 cm⁻¹, and one for the ketone group, usually found at a lower wavenumber, around 1710-1725 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely be observed in the fingerprint region, around 1200-1300 cm⁻¹. Other expected signals include C-O stretching for the ester at 1100-1300 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations for both aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively. The presence of the enol form would be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a C=C stretching band near 1650 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Type of Vibration Predicted Wavenumber (cm⁻¹)
C-H (aromatic) Stretch 3050 - 3150
C-H (aliphatic) Stretch 2850 - 3000
C=O (ester) Stretch 1735 - 1750
C=O (ketone) Stretch 1710 - 1725
C=C (aromatic) Stretch 1450 - 1600
C-F (aryl) Stretch 1200 - 1300

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